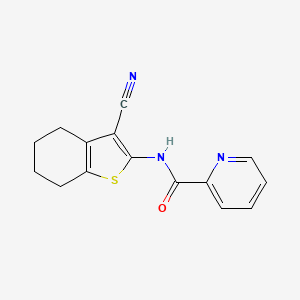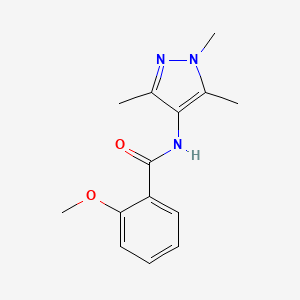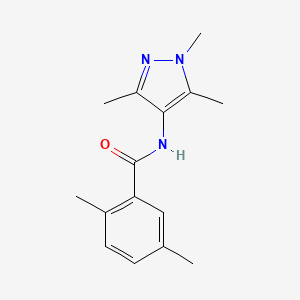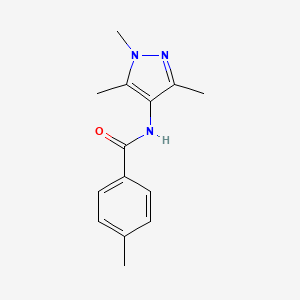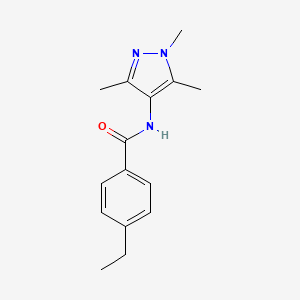
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as JNJ-54175446, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and is synthesized through a multistep process. In
Mécanisme D'action
The mechanism of action of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the inhibition of beta-secretase. Beta-secretase is an enzyme that is involved in the production of beta-amyloid, a protein that is found in the brains of Alzheimer's patients. By inhibiting the activity of beta-secretase, 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can reduce the production of beta-amyloid and potentially slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of beta-secretase and reduce the production of beta-amyloid. In vivo studies have shown that this compound can cross the blood-brain barrier and reduce the levels of beta-amyloid in the brains of mice. These findings suggest that 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has the potential to be an effective treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is that it has been shown to be effective in inhibiting beta-secretase and reducing the production of beta-amyloid in vitro and in vivo. This makes it a promising candidate for the development of Alzheimer's disease treatments. However, one of the limitations of this compound is that it has not yet been tested in clinical trials. Further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. One direction is the development of more potent and selective beta-secretase inhibitors. Another direction is the study of the potential therapeutic applications of this compound for other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves a multistep process. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 1,3,5-trimethylpyrazole to produce 3-nitro-4-(1,3,5-trimethylpyrazol-4-yl)benzoic acid. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The final step involves the acylation of the amino group with 3-methylbenzoyl chloride to produce 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.
Applications De Recherche Scientifique
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been studied for its potential therapeutic applications. One of the main areas of research is its potential as a treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid, a protein that is found in the brains of Alzheimer's patients. By inhibiting the activity of beta-secretase, 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can reduce the production of beta-amyloid and potentially slow the progression of Alzheimer's disease.
Propriétés
IUPAC Name |
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-6-5-7-12(8-9)14(18)15-13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPDXPKTRZWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)

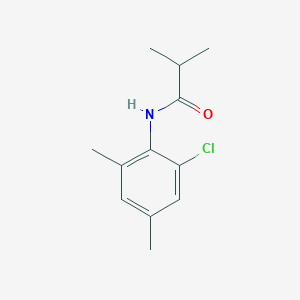

![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
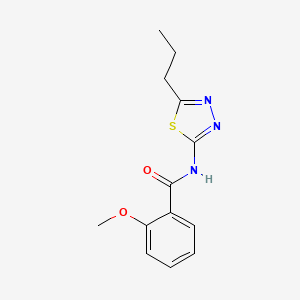
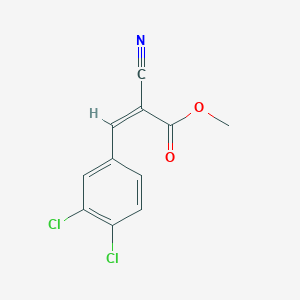
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)

